molecular formula C4H6F2N4 B2421019 5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine CAS No. 1564886-33-4

5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine

Cat. No. B2421019
CAS RN: 1564886-33-4
M. Wt: 148.117
InChI Key: GDVXVFWIDMWGHU-UHFFFAOYSA-N
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Description

Difluoromethylation is a process that has seen significant advances in recent years . It involves the formation of a bond between a carbon atom and a difluoromethyl group (CF2H), where the carbon atom can be sp, sp2, or sp3 hybridized . This process has been beneficial in the field of research due to the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

The molecular structure of difluoromethylated compounds can be analyzed using various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .


Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . The formation of a bond between a difluoromethyl group and an atom of oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the presence of functional groups . Difluoromethyl groups can increase the biological activity of a molecule, its metabolic stability, lipophilicity, and binding affinity to receptors .

Scientific Research Applications

Mechanism of Action

While specific information on the mechanism of action of “5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine” was not found, it’s worth noting that difluoromethylornithine (DFMO), a known inhibitor of ornithine decarboxylase, has been used in the treatment of various diseases .

Safety and Hazards

The safety data sheet of a similar compound, 4-(Trifluoromethyl)benzenesulfonyl chloride, indicates that it is harmful if swallowed, inhaled, or in contact with skin . It may also cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

The field of difluoromethylation is still evolving, with ongoing research into the development of more efficient synthetic processes . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting area of research .

properties

IUPAC Name

5-(difluoromethyl)-2-methyl-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2N4/c1-10-4(7)8-3(9-10)2(5)6/h2H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVXVFWIDMWGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine

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